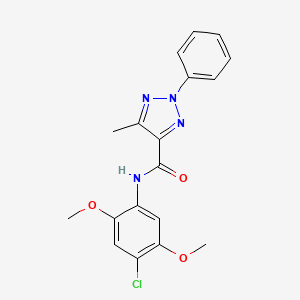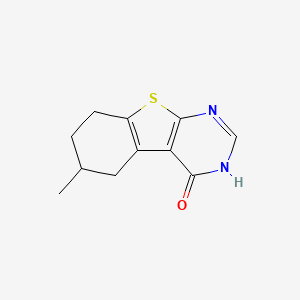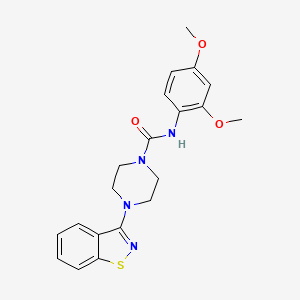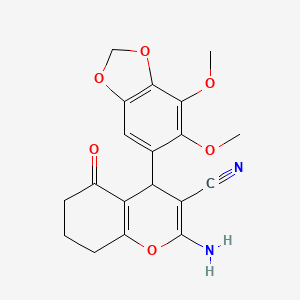![molecular formula C22H27N3O4S2 B11472591 5-{[4-(1-adamantylcarbonyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B11472591.png)
5-{[4-(1-adamantylcarbonyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining adamantane, piperazine, and benzothiazole moieties, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE typically involves multiple steps:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a carbonyl group, often through oxidation reactions.
Piperazine Coupling: The adamantane derivative is then coupled with piperazine under controlled conditions, often using coupling reagents like EDCI or DCC.
Sulfonylation: The piperazine-adamantane intermediate is sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Cyclization: The final step involves the cyclization of the sulfonylated intermediate with 2-aminobenzenethiol under acidic or basic conditions to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety.
Reduction: Reduction reactions can target the carbonyl group in the adamantane structure.
Substitution: The benzothiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Formation of adamantane ketones or carboxylic acids.
Reduction: Formation of adamantane alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of novel materials and catalysts.
Biology
In biological research, it serves as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine
The compound has potential therapeutic applications, including as an antiviral, antibacterial, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, it is used in the synthesis of advanced polymers and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 5-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE exerts its effects involves binding to specific molecular targets. The adamantane moiety enhances lipophilicity, facilitating membrane penetration, while the piperazine and benzothiazole rings interact with enzymes and receptors, modulating their activity. This compound can inhibit enzyme activity or block receptor sites, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Piperazine Derivatives: Compounds such as piperazine citrate, used as an anthelmintic.
Benzothiazole Derivatives: Compounds like riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS).
Uniqueness
5-{[4-(ADAMANTANE-1-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE is unique due to its combined structural features, which confer a broad spectrum of chemical reactivity and biological activity. Its multi-functional nature allows it to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C22H27N3O4S2 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
5-[4-(adamantane-1-carbonyl)piperazin-1-yl]sulfonyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C22H27N3O4S2/c26-20(22-11-14-7-15(12-22)9-16(8-14)13-22)24-3-5-25(6-4-24)31(28,29)17-1-2-19-18(10-17)23-21(27)30-19/h1-2,10,14-16H,3-9,11-13H2,(H,23,27) |
InChI Key |
DTIOCVRTFIUSBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC6=C(C=C5)SC(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{10-[2-(4-Methoxyphenoxy)ethyl]-4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-yl}propanoic acid](/img/structure/B11472508.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(3-methylphenyl)amino]propan-2-yl}benzamide](/img/structure/B11472516.png)
![N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B11472523.png)
![N-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11472537.png)

![1-(1,3-benzothiazol-2-yl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-pyrazol-5-ol](/img/structure/B11472547.png)
![5-Chloro-4,6-dimethyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11472549.png)
![10-ethyl-13-(3-methoxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11472550.png)


![3-(2-chlorobenzyl)-6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11472566.png)

![2-fluoro-N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11472579.png)
![Benzoic acid, 4-[[[2-(4H-1,2,4-triazol-4-yl)-4-pyridinyl]carbonyl]amino]-, methyl ester](/img/structure/B11472580.png)
